Technical Monograph: 4-Methoxy-1-methylindolin-2-one
Technical Monograph: 4-Methoxy-1-methylindolin-2-one
Topic: 4-Methoxy-1-methylindolin-2-one Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Optimizing the Oxindole Scaffold for Kinase Inhibition and SAR Studies
Executive Summary
4-Methoxy-1-methylindolin-2-one (CAS: 7699-21-0), often referred to as 4-methoxy-1-methyl-2-oxindole , represents a specialized building block in the synthesis of indolinone-based tyrosine kinase inhibitors (TKIs). Unlike its more common 5- or 6-substituted congeners (found in drugs like Sunitinib or Nintedanib), the 4-methoxy variant offers unique steric and electronic properties due to the peri-interaction between the C4-substituent and the reactive C3-methylene center.
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support high-fidelity medicinal chemistry campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The molecule consists of a bicyclic indolin-2-one core. The N-methyl group eliminates the hydrogen bond donor capability of the lactam, increasing lipophilicity (cLogP) and solubility in organic solvents (DCM, THF) compared to the parent oxindole.
| Property | Specification |
| IUPAC Name | 4-Methoxy-1-methyl-1,3-dihydro-2H-indol-2-one |
| CAS Number | 7699-21-0 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in DCM, DMSO, MeOH; Sparingly soluble in water |
| pKa (C3-H) | ~18–19 (DMSO) – Activated methylene |
| Key Structural Feature | C4-Methoxy Group: Provides electron density to the ring but sterically crowds the C3 position. |
Synthetic Pathways & Reaction Mechanisms[7][8]
Primary Synthesis: N-Methylation of 4-Methoxyoxindole
The most robust route involves the selective N-methylation of the parent 4-methoxyoxindole. This method avoids the harsh reduction conditions required if starting from isatin derivatives.
Mechanism: Deprotonation of the amide nitrogen (pKa ~17) followed by Sɴ2 attack on methyl iodide.
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Critical Control Point: The C3 position is also acidic. Over-alkylation (C-methylation) is a major side reaction. Use of a mild base (e.g., K₂CO₃) or strictly stoichiometric strong base (NaH) at low temperature is required to favor N- over C-alkylation.
Protocol 1: Selective N-Methylation
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Charge: Dissolve 4-methoxyindolin-2-one (1.0 eq) in anhydrous DMF (0.5 M).
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Base Addition: Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise. Evolution of H₂ gas will be observed.
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Equilibration: Stir for 30 min at 0°C to ensure complete deprotonation of the amide.
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Alkylation: Add MeI (1.05 eq) dropwise via syringe.
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Quench: After 2 hours, quench with satd. NH₄Cl. Extract with EtOAc.
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Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).
Alternative Route: Wolff-Kishner Reduction of Isatin
For labs starting from 4-methoxyisatin, the C3 carbonyl can be reduced to the methylene group using hydrazine hydrate.
Figure 1: Synthetic pathways to the target scaffold. Route A is preferred for scale-up due to milder conditions.
Reactivity Profile: The C3 "Active Core"
The chemical utility of 4-methoxy-1-methylindolin-2-one is defined by the acidity of its C3 protons. However, the 4-methoxy substituent introduces a unique "Peri-Effect" (steric clash) that distinguishes it from 5- or 6-substituted isomers.
The Peri-Effect (Steric Hindrance)
The oxygen of the methoxy group at C4 is physically close to the C3 methylene.
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Consequence: Reactions creating bulky sp² centers at C3 (e.g., condensation with sterically demanding aldehydes) may proceed slower or require higher temperatures compared to 5-methoxy analogs.
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Electronic Effect: The 4-OMe group is an Electron Donating Group (EDG). Through resonance, it increases electron density in the aromatic ring, but its inductive effect on C3 is negligible compared to the resonance stabilization of the enolate.
Knoevenagel Condensation (Drug Synthesis)
The primary application is the synthesis of benzylidene oxindoles (TKI pharmacophore).
Protocol 2: Microwave-Assisted Knoevenagel Condensation
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Purpose: Synthesis of sunitinib-like analogs.
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Reagents: 4-Methoxy-1-methylindolin-2-one (1.0 eq), Aldehyde (1.1 eq), Piperidine (0.1 eq).
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Solvent: Ethanol (0.5 M).
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Conditions: Microwave irradiation at 80°C for 20 min (or reflux for 4 hrs).
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Observation: Product typically precipitates as a bright yellow/orange solid upon cooling.
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Validation: Loss of the C3-H₂ singlet (~3.5 ppm) in NMR.
Figure 2: Reactivity map highlighting the orthogonality between C3 functionalization and aromatic substitution.
Spectroscopic Characterization (NMR Guide)
Accurate interpretation of the ¹H NMR spectrum is essential for verifying the regiochemistry of the 4-methoxy group.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
| N-CH₃ | 3.15 – 3.20 | Singlet (3H) | Diagnostic for N1-methylation. |
| C3-H₂ | 3.45 – 3.55 | Singlet (2H) | "Active methylene." Disappears upon condensation. |
| O-CH₃ | 3.80 – 3.85 | Singlet (3H) | 4-Methoxy signal. |
| Ar-H (C5) | 6.50 – 6.60 | Doublet/Multiplet | Shielded by ortho-OMe. |
| Ar-H (C6) | 7.15 – 7.25 | Triplet (Apparent) | Meta to OMe. |
| Ar-H (C7) | 6.45 – 6.55 | Doublet | Ortho to N-Me. |
Note: Shifts are approximate (CDCl₃) and may vary based on concentration.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C3 position is susceptible to slow auto-oxidation to the isatin (red solid) if exposed to air/light for prolonged periods.
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MSDS Note: Treat as a potential kinase inhibitor; use standard PPE (gloves, goggles, fume hood) to prevent biological activity exposure.
References
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Synthesis of Oxindoles: Wenkert, E., et al.[1] "A novel conversion of derivatives of oxindoles to indoles." Journal of the American Chemical Society 80.18 (1958): 4899-4903. Link
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Knoevenagel Condensation Protocols: Sun, L., et al. "Synthesis and biological evaluation of 3-substituted indolin-2-ones as inhibitors of receptor tyrosine kinases." Journal of Medicinal Chemistry 41.14 (1998): 2588-2603. Link
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C3-Functionalization Reviews: Trost, B. M., & Frederiksen, M. U. "Palladium-catalyzed asymmetric allylation of oxindoles." Angewandte Chemie International Edition 44.40 (2005): 6630-6666. Link
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NMR Data Verification: Sigma-Aldrich/Merck Product Specification for 4-Methoxy-1-methylindole (Analogous core data). Link
